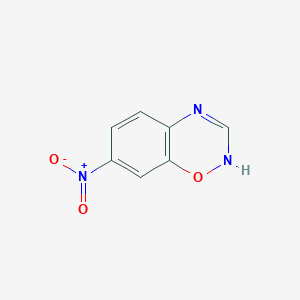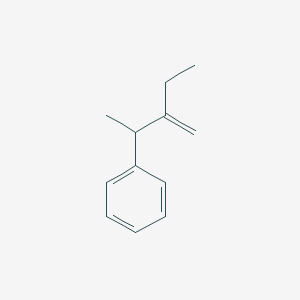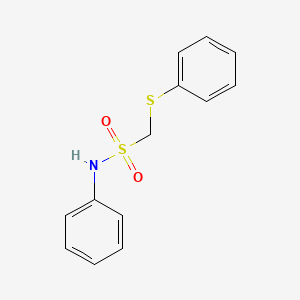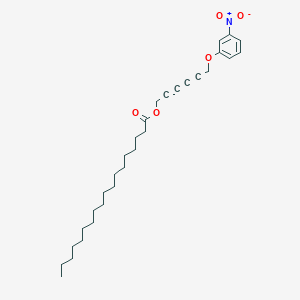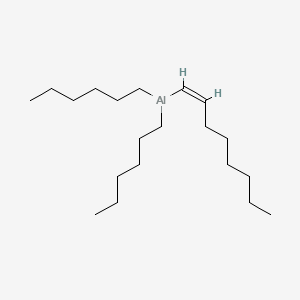
(Z)-Dihexyloct-1-enylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dihexyloct-1-enylaluminium is an organoaluminium compound characterized by the presence of a double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dihexyloct-1-enylaluminium typically involves the reaction of dihexyloct-1-ene with an aluminium reagent under controlled conditions. One common method is the hydroalumination of dihexyloct-1-ene using triethylaluminium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalumination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dihexyloct-1-enylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The aluminium atom can be substituted with other groups, leading to the formation of different organoaluminium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Produces alcohols or aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted organoaluminium compounds.
Scientific Research Applications
(Z)-Dihexyloct-1-enylaluminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-Dihexyloct-1-enylaluminium involves its ability to act as a Lewis acid, facilitating various chemical reactions. The aluminium atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another organoaluminium compound used in similar applications.
Diisobutylaluminium hydride: Used as a reducing agent in organic synthesis.
Allyltrimethylsilane: Used in the formation of carbon-carbon bonds.
Uniqueness
(Z)-Dihexyloct-1-enylaluminium is unique due to its (Z)-configuration, which can influence its reactivity and selectivity in chemical reactions. This configuration can lead to different stereochemical outcomes compared to its (E)-isomer or other organoaluminium compounds.
Properties
CAS No. |
68900-80-1 |
|---|---|
Molecular Formula |
C20H41Al |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
dihexyl-[(Z)-oct-1-enyl]alumane |
InChI |
InChI=1S/C8H15.2C6H13.Al/c1-3-5-7-8-6-4-2;2*1-3-5-6-4-2;/h1,3H,4-8H2,2H3;2*1,3-6H2,2H3; |
InChI Key |
KQDXBDSBTFZXIN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C\[Al](CCCCCC)CCCCCC |
Canonical SMILES |
CCCCCCC=C[Al](CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



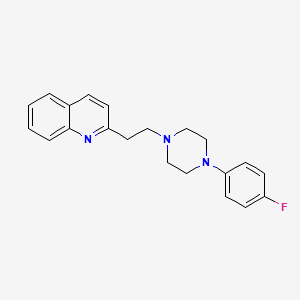
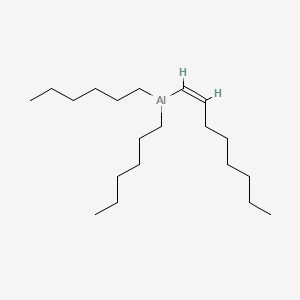
-lambda~5~-phosphane](/img/structure/B14623461.png)
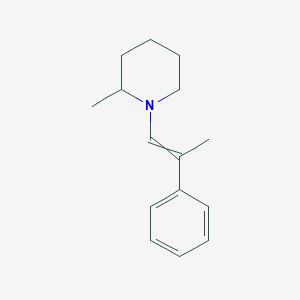

![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
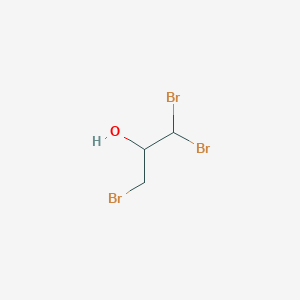

![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
